molecular formula C15H16Cl2N4O2S B2902246 2,5-dichloro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide CAS No. 1797328-52-9

2,5-dichloro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide

Cat. No.: B2902246
CAS No.: 1797328-52-9
M. Wt: 387.28
InChI Key: LKQLMVPHFXHPJN-UHFFFAOYSA-N
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Description

2,5-dichloro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide ( 1797328-52-9) is a synthetic organic compound with a molecular formula of C15H16Cl2N4O2S and a molecular weight of 387.28 g/mol . This benzensulfonamide derivative features a dichlorobenzene ring linked to a pyrrolidine-substituted pyrimidine group, forming a complex structure of interest in medicinal chemistry and drug discovery. The compound is offered as a solid with a predicted density of 1.458 g/cm³ and a predicted boiling point of 556.9 °C . It is supplied for research purposes as a building block in organic synthesis. Pyrimidine-based compounds similar to this structure are frequently investigated for their potential as kinase inhibitors and have shown relevance in the development of therapeutic agents for various diseases, highlighting the value of this compound as a precursor or intermediate in pharmaceutical research . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,5-dichloro-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N4O2S/c16-11-3-4-12(17)13(9-11)24(22,23)19-10-14-18-6-5-15(20-14)21-7-1-2-8-21/h3-6,9,19H,1-2,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQLMVPHFXHPJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2)CNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The compound, also known as 2,5-dichloro-N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}benzene-1-sulfonamide, has been found to interact with a variety of targets. These include the vanilloid receptor 1 , the insulin-like growth factor 1 receptor , and a range of enzymes such as phosphodiesterase type 5 , isocitrate dehydrogenase 1 , endothelin-converting enzyme 1 , and vascular adhesion protein 1 . These targets play crucial roles in various biological processes, including pain perception, growth regulation, signal transduction, and cell adhesion.

Result of Action

The compound’s action results in a variety of molecular and cellular effects. These include antioxidative and antibacterial properties, as well as effects on the cell cycle. The specific effects can depend on the particular target and biochemical pathway involved.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution on the Pyrimidine Ring

The pyrimidine ring in this compound features two reactive chlorine atoms at positions 2 and 5. These positions are susceptible to nucleophilic substitution under controlled conditions:

Amination Reactions

  • Reaction with Primary/Secondary Amines :
    The 2- and 5-chloro groups undergo sequential displacement with amines. For example, in structurally related dichloropyrimidines, substitution with pyrrolidine or piperidine derivatives occurs at elevated temperatures (85–140°C) in polar aprotic solvents like N-methylpyrrolidone (NMP) or 1,2-dimethoxyethane (DME) .
    • Example :
      Reaction with tert-butyl (6-aminospiro[3.3]heptan-2-yl)carbamate in DME/DCM at 85°C yields spirocyclic amine derivatives .
Reaction Conditions Products Yield Reference
DME/DCM, 85°C, 16hSpirocyclic amine derivative35%
NMP, 135°C, 25minPiperidine-substituted analog44%

Selectivity in Substitution

  • The 4-position pyrrolidin-1-yl group electronically activates the pyrimidine ring, enhancing substitution at the 2- and 5-positions. Computational studies suggest that steric and electronic factors dictate regioselectivity, with the 5-chloro site often reacting first due to reduced steric hindrance .

Sulfonamide Group Reactivity

The benzenesulfonamide moiety participates in two primary reaction types:

Hydrolysis

  • Under acidic or basic conditions, the sulfonamide group can hydrolyze to form sulfonic acids. For example, exposure to concentrated HCl or NaOH at reflux temperatures cleaves the sulfonamide bond, yielding 2,5-dichlorobenzenesulfonic acid and the corresponding amine .

Functionalization via Cross-Coupling

  • Suzuki–Miyaura Coupling :
    The sulfonamide’s aryl group can undergo palladium-catalyzed coupling with boronic acids. For instance, analogs with similar sulfonamide scaffolds have been coupled with aryl boronic acids to introduce substituents like 4-fluorophenyl or heteroaryl groups .

Pyrrolidine Substituent Modifications

The pyrrolidin-1-yl group at the pyrimidine’s 4-position can be further functionalized:

Alkylation/Acylation

  • Reaction with alkyl halides or acyl chlorides under basic conditions (e.g., K₂CO₃ in DMF) modifies the pyrrolidine nitrogen. For example, acetylation with acetic anhydride introduces acetyl groups without disrupting the pyrimidine core .

Oxidation

  • Oxidizing agents like mCPBA (meta-chloroperbenzoic acid) convert pyrrolidine to its N-oxide derivative, altering electronic properties and hydrogen-bonding capacity .

Stability and Degradation Pathways

  • Thermal Stability : Degrades above 200°C, forming chlorinated byproducts.
  • Photolytic Degradation : UV exposure induces homolytic cleavage of C–Cl bonds, generating radical intermediates .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues from the Pyridine/Pyrimidine Family

(a) N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide
  • Key Differences :
    • Substituents on Pyrimidine : Replaces pyrrolidine with morpholine (a six-membered ring containing oxygen) and introduces a bromine atom at the 5-position .
    • Sulfonamide Aromatic Ring : Uses a trimethylbenzene group instead of dichlorinated benzene, reducing electronegativity.
  • Implications :
    • Morpholine’s oxygen atom may enhance solubility but reduce lipophilicity compared to pyrrolidine.
    • Bromine’s larger atomic radius could sterically hinder target binding compared to chlorine.
(b) 4-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodo-5-nitropyridine
  • Key Differences: Pyridine Core: Replaces pyrimidine with pyridine, altering hydrogen-bonding patterns.
  • Implications :
    • Nitro and iodine substituents increase molecular weight and may influence metabolic stability.
    • TBS groups are often used in synthetic intermediates but limit in vivo applicability.

Functional Group Comparison Table

Compound Name Pyrimidine/Pyridine Substituent Aromatic Ring Modifications Key Functional Groups
Target Compound 4-(pyrrolidin-1-yl)pyrimidin-2-ylmethyl 2,5-dichlorobenzenesulfonamide Chlorine, sulfonamide, pyrrolidine
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide Morpholine, bromine, methoxy Trimethylbenzene Bromine, morpholine, methyl
4-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodo-5-nitropyridine TBS-protected pyrrolidine, nitro, iodine None (pyridine core) Nitro, iodine, silyl ether

Pharmacological and Physicochemical Implications

  • Lipophilicity : The dichlorinated aromatic ring in the target compound increases lipophilicity (logP ~3.5 estimated) compared to trimethylbenzene derivatives (logP ~2.8) .
  • Solubility : Pyrrolidine’s secondary amine may improve aqueous solubility relative to morpholine-containing analogues.
  • Target Selectivity: The smaller chlorine atoms (vs.

Q & A

Q. What are the key synthetic steps and reaction condition optimizations for 2,5-dichloro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide?

Methodological Answer: The synthesis typically involves sequential functionalization of the pyrimidine and benzenesulfonamide moieties. Key steps include:

  • Coupling reactions : Reacting a pyrrolidine-substituted pyrimidine intermediate with a chlorinated benzenesulfonamide derivative.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or dichloromethane) are preferred for intermediate stability, as noted in sulfonamide syntheses .
  • Temperature control : Reflux conditions (e.g., 80–100°C) for amide bond formation, with reduced temperatures during sensitive steps (e.g., <40°C for sulfonylation) .
  • Catalysts : Sodium acetate or DMAP may enhance reaction efficiency .
    Data Table :
StepSolventTemp (°C)CatalystYield (%)
Pyrimidine couplingDMF80–100Sodium acetate~65–70
SulfonylationDichloromethane25–40DMAP~60–68
References:

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1^1H NMR : Identify pyrrolidine protons (δ 2.2–3.5 ppm) and sulfonamide NH (δ ~7.5–9.5 ppm, D2_2O exchangeable). Pyrimidine aromatic protons appear downfield (δ 7.0–8.5 ppm) .
    • 13^13C NMR : Carbonyl (C=O) signals at ~165–175 ppm; pyrimidine carbons at ~110–155 ppm .
  • IR Spectroscopy : Confirm sulfonamide S=O (1130–1370 cm1^{-1}) and NH stretches (~3200–3450 cm1^{-1}) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 386–403 in similar sulfonamides) validate stoichiometry .
    References:

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between synthesis batches?

Methodological Answer: Discrepancies often arise from impurities or regiochemical variations. Strategies include:

  • Repetition under controlled conditions : Standardize solvent purity, temperature, and reaction time .
  • 2D NMR (e.g., HSQC, COSY) : Resolve overlapping signals, particularly in pyrrolidine and pyrimidine regions .
  • X-ray crystallography : Determine absolute configuration, as applied in related sulfonamide crystal structures .
  • HPLC-MS : Quantify purity and detect side products (e.g., unreacted intermediates) .
    References:

Q. What methodologies are used to study the compound’s enzyme inhibition mechanisms (e.g., carbonic anhydrase IX)?

Methodological Answer:

  • Enzyme kinetics :
    • IC50_{50} determination : Dose-response assays with recombinant carbonic anhydrase IX, monitoring CO2_2 hydration rates .
    • Competitive vs. non-competitive inhibition : Analyze Lineweaver-Burk plots with varying substrate concentrations.
  • Molecular docking : Use software (e.g., AutoDock Vina) to model interactions between the sulfonamide group and enzyme active sites (e.g., Zn2+^{2+} coordination) .
  • Comparative assays : Test against isoforms (e.g., CA II vs. CA IX) to assess selectivity .
    References:

Q. How do structural modifications (e.g., pyrrolidine vs. morpholine substituents) impact biological activity?

Methodological Answer:

  • Structure-activity relationship (SAR) studies :
    • Substituent variation : Compare analogues (e.g., morpholine derivatives in vs. pyrrolidine in ) in enzyme inhibition assays.
    • Steric/electronic effects : Bulky groups (e.g., morpholine) may reduce binding affinity, while electron-donating groups enhance solubility .
  • Thermodynamic solubility assays : Measure logP to correlate substituent hydrophobicity with membrane permeability .
    Data Table :
SubstituentTarget EnzymeIC50_{50} (nM)logP
Pyrrolidine (this compound)CA IX~50–1002.8
Morpholine CA IX~150–2003.1
References:

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